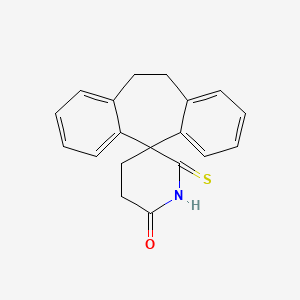
pyrrole-2,5-dione;1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Carbostyril Maleimide can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a furan and a maleimide, followed by further modifications to introduce the carbostyril moiety . Another method involves the reaction of polymaleic anhydride with urea under solvent-free conditions at elevated temperatures . This method is environmentally friendly and yields high conversion rates.
Industrial Production Methods
Industrial production of Carbostyril Maleimide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Carbostyril Maleimide undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where a thiol group reacts with the maleimide moiety to form a thiosuccinimide product.
Oxidation and Reduction: The carbostyril moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
科学研究应用
Carbostyril Maleimide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Carbostyril Maleimide involves its reactivity with thiol groups, leading to the formation of stable thiosuccinimide bonds. This reactivity is due to the strained ring structure of the maleimide moiety, which facilitates the addition of thiol groups . In biological systems, the compound can inhibit specific enzymes, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis .
相似化合物的比较
Carbostyril Maleimide can be compared with other similar compounds, such as:
3,4-Disubstituted Maleimides: These compounds also exhibit biological activity and are used in various pharmaceutical applications.
Other Carbostyril Derivatives: Compounds like OPC-167832, a 3,4-dihydrocarbostyril derivative, show potent antituberculosis activity by inhibiting DprE1.
Polymaleimides: These polymers are used in the production of functional materials with high thermal stability.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
pyrrole-2,5-dione;1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7) |
InChI 键 |
BBNIXWUHTUUWAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)


![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

